Propargyl-peg2-CH2CO2tbu
Description
Propargyl-PEG2-CH2CO2tBu is a polyethylene glycol (PEG)-based compound featuring a propargyl group and a tert-butyl (t-Bu) ester-protected carboxylic acid. The PEG2 chain (two ethylene oxide units) balances hydrophilicity and steric effects, making it suitable for applications requiring moderate solubility and controlled reactivity.
Properties
IUPAC Name |
tert-butyl 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-5-6-15-7-8-16-9-10-17-11-12(14)18-13(2,3)4/h1H,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYSIQJGYSNOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Esterification
This two-step approach begins with a PEG2 diol (HO-PEG2-OH). One hydroxyl group undergoes propargylation via nucleophilic substitution, while the other is esterified with a t-butyl-protected carboxylate.
Key Steps :
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Propargylation : Treatment of PEG2 diol with propargyl bromide in the presence of a base (e.g., NaH or K2CO3) yields Propargyl-PEG2-OH.
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Esterification : The remaining hydroxyl group reacts with t-butyl chloroformate (Boc2O) under basic conditions (e.g., triethylamine) to form Propargyl-PEG2-CO2tBu.
Advantages :
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High selectivity due to stepwise functionalization.
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Compatibility with standard PEG chemistry.
Challenges :
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Competing di-propargylation or di-esterification without careful stoichiometric control.
Pre-functionalized PEG2 Building Blocks
Commercially available mono-protected PEG2 intermediates (e.g., PEG2-t-butyl ester) streamline synthesis. The free hydroxyl group is converted to a propargyl ether via Mitsunobu reaction or alkylation.
Example Protocol :
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Start with HO-PEG2-CO2tBu (synthesized via esterification of PEG2 diol).
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React with propargyl alcohol under Mitsunobu conditions (DIAD, PPh3) to install the propargyl group.
Advantages :
Sequential Protection and Deprotection
For lab-scale precision, temporary protecting groups (e.g., trityl or silyl ethers) isolate reactive sites during synthesis.
Steps :
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Protect one hydroxyl of PEG2 diol with a trityl group.
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Propargylate the free hydroxyl.
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Deprotect the trityl group and esterify with t-butyl chloroformate.
Advantages :
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Ideal for complex PEG derivatives requiring orthogonal protection.
Step-by-Step Synthesis and Optimization
Propargylation of PEG2 Diol
Reagents :
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PEG2 diol (MW: 106.12 g/mol)
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Propargyl bromide (1.2 equiv)
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Anhydrous K2CO3 (2.0 equiv)
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Dry tetrahydrofuran (THF)
Procedure :
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Dissolve PEG2 diol (10 mmol) and K2CO3 (24 mmol) in THF under nitrogen.
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Add propargyl bromide (12 mmol) dropwise at 0°C.
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Stir at room temperature for 24 hours.
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Filter, concentrate, and purify via silica chromatography (hexane:ethyl acetate = 3:1).
Esterification with t-Butyl Chloroformate
Reagents :
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Propargyl-PEG2-OH (from Step 2.1)
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t-Butyl chloroformate (1.5 equiv)
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Triethylamine (2.0 equiv)
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Dichloromethane (DCM)
Procedure :
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Dissolve Propargyl-PEG2-OH (5 mmol) and triethylamine (10 mmol) in DCM.
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Add t-butyl chloroformate (7.5 mmol) at 0°C.
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Stir for 12 hours at room temperature.
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Wash with brine, dry over Na2SO4, and concentrate.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility:
Continuous Flow Reactor Systems
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Propargylation : Conducted in a tubular reactor with immobilized K2CO3 to minimize side reactions.
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Esterification : Automated t-butyl chloroformate addition under pH control (pH 8–9).
Typical Parameters :
| Step | Temperature | Residence Time | Yield |
|---|---|---|---|
| Propargylation | 25°C | 2 hours | 70% |
| Esterification | 0–5°C | 6 hours | 82% |
Purification Strategies
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Liquid-Liquid Extraction : Removes unreacted propargyl bromide and Boc2O.
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Crystallization : Hexane/ethyl acetate mixtures precipitate the product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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ESI-MS : [M+Na]⁺ = 251.2 (calc. 251.1 for C12H20O4Na).
Fourier-Transform Infrared (FTIR)
Challenges and Mitigation
Side Reactions
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Di-propargylation : Controlled by limiting propargyl bromide to 1.2 equiv.
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Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Propargyl-peg2-CH2CO2tbu undergoes various chemical reactions, including:
Click Chemistry:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to form the corresponding carboxylic acid.
Nucleophilic Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Acids: Used for hydrolysis of the tert-butyl ester group.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Carboxylic Acids: Formed from hydrolysis of the tert-butyl ester group.
Substituted Propargyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Propargyl-peg2-CH2CO2tbu has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Propargyl-peg2-CH2CO2tbu involves its reactivity with azides in click chemistry reactions. The propargyl group undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly efficient and specific, making it a valuable tool for bioconjugation and chemical modification . The tert-butyl ester group can be hydrolyzed to expose a carboxylic acid group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Key Characteristics :
- Functional Groups : Propargyl (for click chemistry) and t-Bu ester (for carboxylate protection).
- Molecular Weight : Estimated ~232.3 g/mol (based on PEG2 chain length and functional group additions).
- Solubility : Likely soluble in organic solvents (e.g., DCM, DMF) and water, similar to PEG4 and PEG5 analogs.
- Applications : Utilized in bioconjugation, drug delivery, and organic synthesis due to its click-ready propargyl group and protected carboxylate.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Propargyl-PEG1-CH2CO2tBu (CAS 2100306-55-4)
Propargyl-PEG4-CH2CO2tBu (CAS 888010-02-4)
Propargyl-PEG5-CH2CO2tBu (CAS 2098489-63-3)
- PEG Length: Extended (5 units), further improving solubility and reducing immunogenicity.
- Density/Boiling Point : 1.055 g/cm³ and 406.8°C, reflecting increased molecular complexity.
- Applications : Ideal for bioconjugation in aqueous environments (e.g., protein labeling).
Functional Group Variations
Propargyl-PEG2-COOH (CAS 1859379-85-3)
t-Boc-N-amido-PEG2-CH2CO2H
- Functional Group : t-Boc-protected amine instead of propargyl.
- Use Case : Suited for amine-reactive conjugation (e.g., peptide synthesis).
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for Propargyl-PEG2-CH2CO2tbu to ensure consistent purity and yield?
- Methodological Answer : Begin by reviewing primary literature for existing synthetic routes (e.g., esterification of propargyl-PEG2 with tert-butyl chloroacetate). Use controlled reaction conditions (temperature, solvent, stoichiometry) and validate reproducibility via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Document deviations (e.g., side reactions) and refine protocols iteratively using failure mode analysis. Include detailed experimental logs and cross-validate with independent replication by lab members .
Q. What ethical considerations are critical when handling this compound in biological studies?
- Methodological Answer : Adhere to institutional safety protocols for propargyl-containing compounds (potential toxicity) and PEGylated reagents (biocompatibility risks). Disclose hazards in Materials and Methods sections. For in vivo studies, ensure ethical approval by addressing animal welfare guidelines (e.g., 3Rs principles) and human subject protocols (informed consent for biomaterial use) .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound applications?
- Methodological Answer : Use databases like PubMed, Web of Science, and Reaxys with Boolean operators (e.g., "this compound AND click chemistry"). Filter results by study type (e.g., experimental, review) and publication date. Critically evaluate sources for conflicts of interest or methodological flaws (e.g., inadequate characterization) . Create an annotated bibliography to map applications (e.g., drug conjugation, polymer science) and unresolved challenges .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability in aqueous solutions be resolved?
- Methodological Answer : Apply constructive falsification: design experiments to test competing hypotheses (e.g., pH-dependent hydrolysis vs. temperature-driven degradation). Use kinetic studies (UV-Vis monitoring) under controlled conditions and compare with literature. Employ statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility . Publish negative results to clarify discrepancies .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound-based drug delivery studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to quantify efficacy. For cytotoxicity assays, apply IC50 calculations with confidence intervals. Validate assumptions (e.g., normality) via Shapiro-Wilk tests. For high-throughput data, consider machine learning approaches (e.g., random forests) to identify predictive variables .
Q. How can researchers refine hypotheses about this compound’s cellular uptake mechanisms using PICO(T) frameworks?
- Methodological Answer : Structure the question as:
- P opulation: Human cancer cell lines
- I ntervention: this compound-conjugated nanoparticles
- C omparison: Non-PEGylated nanoparticles
- O utcome: Cellular internalization efficiency (flow cytometry)
- T ime: 24-hour exposure
Conduct systematic reviews to identify mechanistic models (e.g., endocytosis pathways) and design siRNA knockdown experiments to test them .
Data Validation & Reporting
Q. What criteria should be applied to assess the validity of this compound characterization data (e.g., NMR, MS)?
- Methodological Answer : Ensure spectral assignments match predicted chemical shifts (e.g., propargyl proton at ~2.5 ppm in ¹H NMR). For mass spectrometry, verify isotopic patterns and purity (>95%). Cross-check with independent techniques (e.g., FTIR for functional groups). Disclose instrument parameters (e.g., magnetic field strength, ionization mode) .
Q. How can researchers address limitations in this compound’s scalability for preclinical studies?
- Methodological Answer : Perform scale-up failure analysis (e.g., solvent volume effects on yield). Optimize purification steps (e.g., column chromatography vs. recrystallization) using design-of-experiment (DoE) approaches. Collaborate with process chemists to identify bottlenecks (e.g., tert-butyl ester stability during lyophilization) .
Cross-Disciplinary Applications
Q. What strategies ensure effective collaboration between chemists and biologists in this compound-based therapeutic development?
- Methodological Answer : Establish shared milestones (e.g., synthesis timelines aligned with in vitro testing). Use collaborative tools (e.g., ELN for real-time data sharing). Address interdisciplinary terminology gaps (e.g., define "bioavailability" in chemical vs. pharmacological contexts) . Regular joint meetings to troubleshoot integration challenges (e.g., linker stability in cell culture media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
